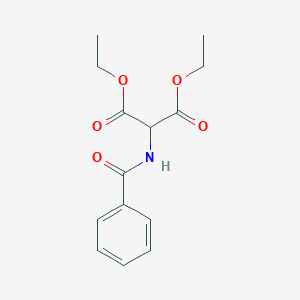

Diethyl benzamidomalonate

Übersicht

Beschreibung

Diethyl benzamidomalonate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives are discussed, which can provide insights into the properties and reactivity of diethyl benzamidomalonate. For instance, diethyl benzylidenemalonate is mentioned as a reactant in cyclocondensations with various aminoazoles, leading to the formation of functionally substituted heterocycles . This suggests that diethyl benzamidomalonate may also participate in similar reactions due to the presence of the reactive benzylidene moiety.

Synthesis Analysis

The synthesis of related compounds provides a context for the potential synthesis of diethyl benzamidomalonate. For example, N,N-diethyl benzamides have been synthesized through directed ortho metalation, showcasing a methodology that could be adapted for the synthesis of diethyl benzamidomalonate . Additionally, the synthesis of N-(diethylaminothiocarbonyl)benzamidine derivatives involves successive substitution on the enamine side, which could be a relevant strategy for synthesizing diethyl benzamidomalonate .

Molecular Structure Analysis

The molecular structure of diethyl benzamidomalonate can be inferred from related compounds. For instance, the molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide have been characterized using Hartree-Fock and density functional methods, providing a basis for understanding the structural aspects of diethyl benzamidomalonate . The ion-associate complex of 4-amino-N-[2 (diethylamino)ethyl]benzamide has been characterized, indicating the potential for diethyl benzamidomalonate to form similar complexes .

Chemical Reactions Analysis

The reactivity of diethyl benzamidomalonate can be extrapolated from the reactions of related compounds. For instance, diethyl benzylidenemalonate undergoes cyclocondensation with aminoazoles, suggesting that diethyl benzamidomalonate may also be reactive towards nucleophiles in condensation reactions . The synthesis of various benzodiazepines from diethylaminoethyl-substituted precursors indicates the potential for diethyl benzamidomalonate to be used in the synthesis of complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl benzamidomalonate can be estimated from similar compounds. The aqueous solubility of N-(diethylaminothiocarbonyl)benzamidine derivatives has been measured, providing insights into the solubility behavior of diethyl benzamidomalonate . The ion-associate complex formation of 4-amino-N-[2 (diethylamino)ethyl]benzamide suggests that diethyl benzamidomalonate may also form such complexes, affecting its solubility and chemical behavior .

Wissenschaftliche Forschungsanwendungen

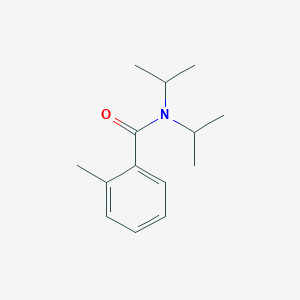

Mosquito Repellent Efficacy

A study by Mittal et al. (2011) explored the effectiveness of Advanced Odomos cream, containing 12% N, N-diethyl-benzamide, as a mosquito repellent. The study found that this formulation provided complete protection against Anopheles stephensi and Aedes aegypti mosquitoes at certain concentrations, offering a comparable level of protection to DEET (N,N-diethyl-3-methyl benzamide) creams.

Melanotropic Carrier Potential

Oltmanns et al. (2009) investigated the use of benzamide derivatives, including N-(2-diethylaminoethyl)-4-[(123I)]iodobenzamide, for imaging melanoma and melanoma metastases. Their research indicated that these compounds could be used in radiotracer development for melanoma imaging and as transporters for cytostatic agents and enzyme inhibitors (Oltmanns et al., 2009).

Analgesic and Antidepressive Effects

Nozaki et al. (2012) studied two novel δ-opioid agonists, ADL5859 and ADL5747, which have good oral bioavailability and show analgesic and antidepressive effects in rats. These findings suggest potential applications of these compounds in chronic pain treatment (Nozaki et al., 2012).

Synthesis of Diethyltoluamide as Insect Repellents

Bui (2022) presented a synthesis method for diethyltoluamide, an effective insect repellent, highlighting its recommended use by the Centers for Disease Control and Prevention. This research contributes to the development of more effective and safer insect repellents (Bui, 2022).

Benzamides in Melanoma Cytotoxicity

Wolf et al. (2004) explored benzamide derivatives conjugated with alkylating cytostatics for targeted drug delivery in melanoma cells. Their findings support the use of these compounds for selective, benzamide-mediated in vivo delivery of cytostatics in melanoma cells, leading to enhanced efficacy (Wolf et al., 2004).

Safety And Hazards

When handling Diethyl benzamidomalonate, it’s recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . If inhaled, remove the victim to fresh air .

Eigenschaften

IUPAC Name |

diethyl 2-benzamidopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)15-12(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSZTQWZINJIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914696 | |

| Record name | N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl benzamidomalonate | |

CAS RN |

96-86-6 | |

| Record name | 1,3-Diethyl 2-(benzoylamino)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl benzamidomalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl benzamidomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl benzamidomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl benzamidomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

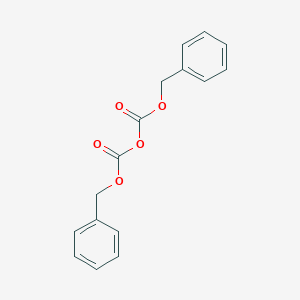

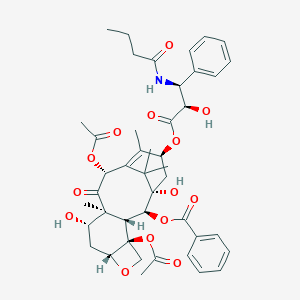

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)